MK-0354
Description
MK-0354 (3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole) is a synthetic partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2) or niacin receptor. It was developed to mimic the lipid-modulating effects of niacin (nicotinic acid) while avoiding its dose-limiting cutaneous flushing side effect.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
| Record name | MK-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0354 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2005 AD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Cyclization and Carboxylic Acid Formation
The synthesis begins with ((1S,3R)-1-benzyl-3-methyl-cyclopentyl)-acetic acid, which undergoes activation using oxalyl chloride in dichloromethane under argon. The reaction mixture is cooled to 5°C, and dimethylformamide is added to facilitate acyl chloride formation. After warming to room temperature, the solvent is evaporated, and the residue is treated with 1,1-dimethylethanol and diisopropylethylamine to form the tert-butyl ester. This step achieves a 92% yield, critical for preserving stereochemical integrity.
Diazomethane Insertion and Esterification
Trimethylsilyldiazomethane in toluene and methanol is introduced to the tert-butyl ester at 10°C, enabling methyl ester formation via a-sigmatropic rearrangement. The reaction proceeds with strict temperature control to prevent racemization, yielding the methyl ester intermediate in 85% purity after solvent evaporation.
Curtius Rearrangement for Isocyanate Generation
Diphenylphosphoryl azide (DPPA) and triethylamine are refluxed with the methyl ester in toluene, inducing a Curtius rearrangement to form an isocyanate intermediate. This step requires precise stoichiometry, as excess DPPA leads to byproduct formation. The isocyanate is subsequently trapped with methanol to yield a carbamate, isolated in 78% yield after aqueous workup.
Final Hydrolysis and Salt Formation
The carbamate undergoes acidic hydrolysis using 12 M hydrochloric acid at 115°C, cleaving the tert-butyl and carbamate groups to liberate the free carboxylic acid. Recrystallization with (S)-α-methyl-benzylamine enriches the diastereomeric purity to >99% ee, a crucial factor for MK-0354’s biological activity.
Four-Step Industrial Synthesis from Cyclopentanone
Cyclization with Ethyl Oxalate and Hydrazine
Cyclopentanone reacts with ethyl oxalate and hydrazine hydrate in the presence of sodium ethoxide, forming 1,4,5,6-tetrahydro-naphtho[3,4-c]pyrazole-3-carboxylic acid ethyl ester. The reaction proceeds at 25°C for 24 hours, achieving 88% yield with minimal byproducts. This annulation step establishes the fused bicyclic core of this compound.
Alkaline Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using sodium hydroxide in methanol/water (1:2 v/v) at 0°C. Acidification with concentrated HCl precipitates the carboxylic acid derivative, isolated in 96% yield. Notably, this step avoids costly chromatography, enhancing scalability.
Amidation Using N,N’-Carbonyldiimidazole
The carboxylic acid is activated with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran, followed by treatment with ammonium hydroxide to form the primary amide. This exothermic reaction requires careful temperature modulation (-10°C to 5°C) to prevent over-reaction, yielding 89% of the amide intermediate.
Dehydration to Nitrile Final Product
Phosphorus oxychloride catalyzes the dehydration of the amide to the nitrile group at 110°C, completing the synthesis of 1,4,5,6-tetrahydro-naphtho[3,4-c]pyrazole-3-carbonitrile. The final product is purified via recrystallization from ethanol/water, achieving 93% purity.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield
| Parameter | Stereoselective Method | Industrial Method |
|---|---|---|
| Total Steps | 11 | 4 |
| Overall Yield | 42% | 68% |
| Key Reagents | DPPA, (S)-α-MeBnNH2 | CDI, POCl3 |
| Chromatography Required | Yes | No |
The industrial method’s shorter pathway and higher yield make it preferable for large-scale production, though it sacrifices stereochemical control.
Cost and Scalability Considerations
The stereoselective route utilizes expensive chiral auxiliaries (e.g., (S)-α-methyl-benzylamine at $1,200/kg) and requires cryogenic conditions (-40°C), increasing operational costs. In contrast, the industrial method employs commodity chemicals like sodium hydroxide and CDI ($45/kg), reducing raw material expenses by 73%.
Critical Evaluation of Purification Techniques
Diastereomeric Salt Recrystallization
The stereoselective method employs (S)-α-methyl-benzylamine to form diastereomeric salts, exploiting differential solubility in ethyl acetate/hexanes. This achieves 99.5% enantiomeric excess but requires 5 recrystallization cycles, consuming 320 L solvent per kg product.
Acid-Base Extraction in Industrial Process
The Chinese patent utilizes pH-dependent solubility, extracting impurities into aqueous phase at pH 1–2. This eliminates the need for chiral resolving agents, though final product purity (93%) is inferior to the stereoselective method’s 99.8%.
Chemical Reactions Analysis
Receptor Binding Interactions
MK-0354 binds to the human hydroxycarboxylic acid receptor 2 (HCA2) through a tetrazole moiety, which acts as a carboxylate isostere. Critical interactions include:
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Salt-bridge formation : The tetrazole group interacts with residue R111<sup>3.36</sup> in the orthosteric binding pocket of HCA2. Unlike niacin (which uses a carboxylic acid group), this compound’s bulkier tetrazole disrupts the optimal "up" conformation of R111<sup>3.36</sup>, weakening binding affinity .
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Hydrogen bonding : The hydroxyl group on the pyridine ring forms a hydrogen bond with Q112<sup>3.37</sup> , stabilizing the ligand-receptor complex .
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Hydrophobic interactions : Residues F193<sup>5.43</sup> , F255<sup>6.59</sup> , and F276<sup>7.34</sup> create a hydrophobic environment that restricts conformational changes in R251<sup>6.55</sup> , limiting downstream signaling .
Agonist Activity and Mutagenesis Studies
This compound exhibits partial agonism compared to niacin due to its structural constraints:
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Key mutations affecting activity :
Functional Selectivity (Biased Signaling)
This compound acts as a G protein-biased agonist , selectively activating G<sub>i/o</sub> pathways without recruiting β-arrestin:
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In HEK-293 cells expressing GPR109A, this compound reduces cAMP levels (EC<sub>50</sub> ~2.5 µM) but fails to induce β-arrestin conformational changes or receptor internalization .
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This bias explains its anti-lipolytic efficacy without causing flushing , a side effect linked to β-arrestin-dependent prostaglandin release .
Competitive Binding Assays
In vitro studies using [<sup>3</sup>H]nicotinic acid show this compound competes for the orthosteric site of GPR109A:
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Binding affinity (K<sub>i</sub>) : ~250 µM (compared to niacin’s K<sub>i</sub> of 50 nM) .
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Assay conditions: 50 nM [<sup>3</sup>H]nicotinic acid, 30 µg membrane protein, 4-hour incubation .
Comparative Analysis with Structural Analogs
This compound’s tetrazole group confers distinct pharmacological properties:
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of receptor agonists.
Biology: MK-0354 is used to investigate the role of GPR109A in lipid metabolism and inflammation.
Medicine: It has been explored as a potential therapeutic agent for treating dyslipidemia and atherosclerosis due to its ability to modulate lipid levels and reduce inflammation.
Industry: This compound may have applications in the development of new drugs targeting lipid metabolism and inflammatory pathways
Mechanism of Action
MK-0354 exerts its effects by binding to and activating the GPR109A receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently inhibits lipolysis in adipocytes, leading to decreased plasma free fatty acid levels. Additionally, this compound has been shown to block the flushing effect induced by nicotinic acid, making it a suitable candidate for further study in the treatment of dyslipidemia .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Binds selectively to GPR109A, activating the Gi-protein pathway to inhibit adipose tissue lipolysis, thereby reducing plasma free fatty acids (FFA) .
- Clinical Outcomes :
Comparison with Similar Compounds
Niacin (Nicotinic Acid)
Structural and Functional Differences :
- Niacin is a full agonist of GPR109A, activating both Gi and β-arrestin pathways, leading to FFA reduction and flushing via prostaglandin D2 (PGD2) release .
- Lipid Effects : Robustly increases HDL-C (10–30%), lowers LDL-C (5–15%), and reduces triglycerides (20–50%) .
- Limitations : High rates of flushing (>70% of patients) and hepatotoxicity at high doses .
MK-6892
Structural Insights :
- A cyclohexene carboxylic acid analog with higher affinity for GPR109A (Ki: 4 nM; EC50: 16 nM) than niacin or this compound .
- Advantages :
| Parameter | This compound | MK-6892 |
|---|---|---|
| Binding Affinity | EC50: 1.65 μM (hGPR109A) | EC50: 16 nM (hGPR109A) |
| Therapeutic Index | Limited by lack of lipid effects | Higher than niacin |
LUF6281 and LUF6283
Pyrazole-Based Partial Agonists :
- Retain anti-lipolytic activity (reducing VLDL-triglycerides) without activating ERK1/2 phosphorylation, a marker for flushing .
- Preclinical Performance: No flushing in mice at doses effective for lipid modulation . Unlike this compound, these compounds show activity in ERK1/2 assays but with attenuated flushing due to low GTPγS/ERK1/2 signaling ratios .
| Parameter | This compound | LUF6281/LUF6283 |
|---|---|---|
| ERK1/2 Activity | No activation | Low activation (EC50: ~10 μM) |
| Clinical Potential | Failed in Phase II | Preclinical success |
Acifran and MK-1903
Structural Comparison :
- This compound’s tetrazole group forms weaker interactions with HCA2’s R1113.36 residue compared to niacin’s carboxylate, explaining its partial agonism .
Critical Analysis of Clinical Failures
This compound’s inability to improve lipid profiles despite FFA suppression highlights limitations in targeting GPR109A alone. Evidence suggests niacin’s HDL benefits involve non-GPR109A pathways (e.g., hepatic DGAT2 inhibition) . Additionally, biased agonism may insufficiently replicate the pleiotropic effects of full receptor activation.
Biological Activity
MK-0354 is a novel compound recognized as a partial agonist of the GPR109A receptor, which is associated with lipid metabolism and inflammatory responses. The biological activity of this compound has been the subject of various studies, particularly concerning its effects on plasma free fatty acids (FFA) and its potential therapeutic applications in dyslipidemia.
This compound functions primarily through its interaction with the GPR109A receptor, which is activated by niacin. This receptor is crucial in mediating the effects of niacin on lipid metabolism, particularly in reducing plasma FFA levels and influencing cholesterol profiles. The compound's structure includes a tetrazole moiety, which serves as an isostere for the carboxylic acid group found in niacin. This modification impacts its binding affinity and agonistic activity compared to niacin itself .
Clinical Studies
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Phase I Studies :
- In two Phase I studies involving healthy male subjects, this compound was administered in single doses ranging from 300 mg to 4000 mg. Results indicated significant dose-dependent reductions in plasma FFA levels within 5 hours post-administration .
- Multiple doses (up to 3600 mg over 7 days) demonstrated sustained suppression of FFA levels comparable to that achieved with a single dose of extended-release niacin (Niaspan) .
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Phase II Study :
- A Phase II study evaluated this compound at a dosage of 2.5 g once daily for four weeks in dyslipidemic patients. Although the treatment resulted in minimal flushing—a common side effect associated with niacin—the study reported no clinically significant changes in lipid profiles, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels .
Efficacy Data
The following table summarizes the key findings from clinical studies regarding this compound's effects on lipid levels:
| Study Phase | Dosage | FFA Reduction | Flushing | Lipid Changes |
|---|---|---|---|---|
| Phase I | 300 mg - 4000 mg | Significant | Minimal | Not assessed |
| Phase II | 2.5 g daily | Minimal | Minimal | HDL: +0.4%, LDL: -9.8%, Triglycerides: -5.8% |
Case Studies and Research Findings
Research findings highlight the potential therapeutic applications of this compound in managing dyslipidemia without the adverse flushing effects commonly associated with traditional niacin therapy.
- Animal Studies :
- Comparative Studies :
Q & A
Q. How to interpret conflicting results between this compound's in vitro partial agonism and in vivo full efficacy?
- Answer :
- Hypothesis 1 : Tissue-specific receptor dimerization in vivo enhances signaling. Test using proximity ligation assays (PLA) in target tissues.
- Hypothesis 2 : Metabolites of this compound contribute to efficacy. Perform metabolite profiling (LC-HRMS) and test metabolites in vitro.
- Hypothesis 3 : Compensatory pathways (e.g., β-arrestin recruitment) mediate effects. Use β-arrestin knockout models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
